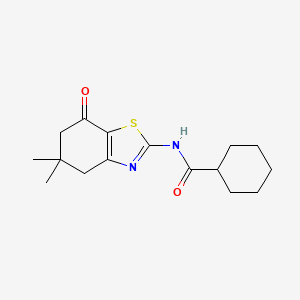![molecular formula C23H23NO7 B2846598 2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862192-70-9](/img/structure/B2846598.png)
2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with multiple functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a chromeno group, which is a fused ring system consisting of a benzene ring and a pyran ring. The molecule also contains several methoxy groups (-OCH3) and a hydroxyethyl group (-CH2CH2OH).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the construction of the chromeno group, and the addition of the methoxy and hydroxyethyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings suggests that the compound may have a planar structure. The methoxy and hydroxyethyl groups could introduce some steric hindrance, which could affect the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrole ring, for example, is a nucleophilic aromatic system and could undergo electrophilic substitution reactions. The methoxy groups could potentially be involved in ether cleavage reactions under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group and the nonpolar methoxy groups could affect the compound’s solubility in different solvents.Applications De Recherche Scientifique
Photoluminescent Materials Development
One area of application for compounds related to the specified chemical structure is in the development of photoluminescent materials. For example, a series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain has been described. These materials are synthesized using palladium-catalyzed aryl-aryl coupling reactions, resulting in soluble hairy rod-type polymers with strong photoluminescence, suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthetic Chemistry and Organic Synthesis
The synthesis and modification of pyrrolo[3,4-c]pyrrole-1,4-diones and related derivatives is a significant area of research with potential applications in medicinal chemistry and drug development. Research has focused on the efficient synthesis of these compounds, exploring their properties and potential as scaffolds for drug development. For instance, a versatile and efficient three-component cyclization method has been developed to synthesize a library of 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, demonstrating a practical strategy for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones with potential for further diversification (Vydzhak et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound.
Orientations Futures
Further research could be conducted to fully characterize this compound and explore its potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and experiments to identify its biological activity.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific studies on this compound would be needed.
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-12-5-6-15-14(9-12)20(26)18-19(24(7-8-25)23(27)22(18)31-15)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-6,9-11,19,25H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYFANJABMELKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
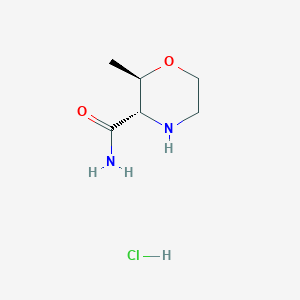
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)
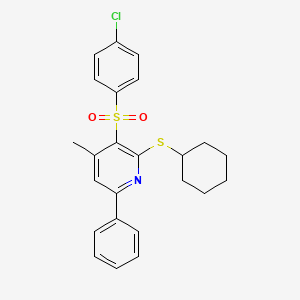
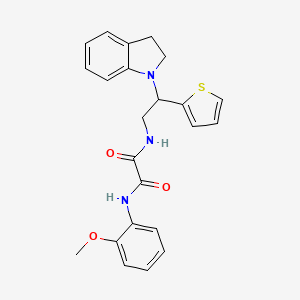
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)

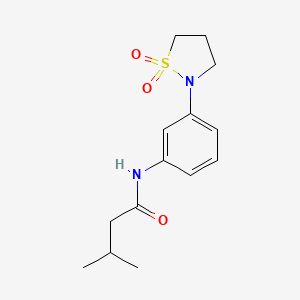
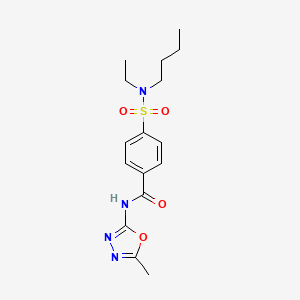
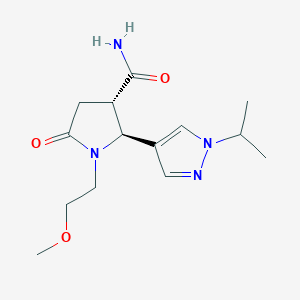
![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
